![molecular formula C18H20ClFN2O B5155120 1-(2-chloro-6-fluorobenzyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B5155120.png)
1-(2-chloro-6-fluorobenzyl)-4-(3-methoxyphenyl)piperazine
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-4-(3-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective serotonin 5-HT1A receptor agonist that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
1-(2-chloro-6-fluorobenzyl)-4-(3-methoxyphenyl)piperazine is a selective agonist of the serotonin 5-HT1A receptor. Activation of this receptor has been shown to produce anxiolytic, antidepressant, and analgesic effects. The exact mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(3-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of serotonin signaling in the brain.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-4-(3-methoxyphenyl)piperazine has been shown to produce a number of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease the release of glutamate, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chloro-6-fluorobenzyl)-4-(3-methoxyphenyl)piperazine in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows researchers to study the specific effects of activation of this receptor without the confounding effects of activation of other serotonin receptors. One limitation of using this compound is its relatively high cost compared to other research chemicals.
Future Directions
There are several potential future directions for research on 1-(2-chloro-6-fluorobenzyl)-4-(3-methoxyphenyl)piperazine. One direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use in the treatment of anxiety and depression in humans. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-(3-methoxyphenyl)piperazine involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methoxyphenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using chromatographic techniques.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O/c1-23-15-5-2-4-14(12-15)22-10-8-21(9-11-22)13-16-17(19)6-3-7-18(16)20/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFBIPWYYFTKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine |
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